Octahydro-2H-benzo[b][1,4]oxazin-2-one
Description
Systematic IUPAC Nomenclature and CAS Registry Number
The systematic nomenclature of Octahydro-2H-benzo[b]oxazin-2-one follows established IUPAC conventions for heterocyclic compounds containing both nitrogen and oxygen heteroatoms within a fused ring system. The official IUPAC name for this compound is 3,4,4a,5,6,7,8,8a-octahydrobenzo[b]oxazin-2-one, which precisely describes the structural arrangement and saturation pattern of the molecule. This nomenclature indicates that the compound contains a fully saturated benzene ring portion, with the octahydro prefix specifying the complete hydrogenation of the benzene ring component of the fused system. The designation "2H-benzo[b]oxazin-2-one" establishes the fundamental framework, where the benzene ring is fused to a 1,4-oxazine ring bearing a ketone functionality at the 2-position.
The Chemical Abstracts Service has assigned this compound the registry number 19180-77-9, which serves as the unique identifier for this specific molecular structure within chemical databases and literature. This CAS registry number distinguishes Octahydro-2H-benzo[b]oxazin-2-one from related compounds, such as the corresponding oxazine without the carbonyl group, which carries a different CAS number (52769-11-6). The systematic assignment of CAS numbers ensures unambiguous identification in chemical commerce, research publications, and regulatory documentation.
The structural designation "benzo[b]oxazin-2-one" specifically indicates the fusion pattern between the benzene ring and the oxazine heterocycle, where the "[b]" notation describes the specific mode of ring fusion according to established chemical nomenclature conventions. The "" designation within the oxazine portion specifies the relative positions of the nitrogen and oxygen heteroatoms within the six-membered heterocyclic ring, establishing the precise connectivity pattern that defines this molecular framework.
Molecular Formula and Weight Analysis
The molecular formula of Octahydro-2H-benzo[b]oxazin-2-one is established as C8H13NO2, representing a composition of eight carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms. This molecular composition reflects the structural characteristics of the compound, where the carbon framework consists of a six-carbon saturated ring system fused to a six-membered heterocycle containing the nitrogen and oxygen heteroatoms. The presence of thirteen hydrogen atoms indicates the fully saturated nature of the carbon skeleton, consistent with the octahydro designation in the compound name.
The molecular weight of Octahydro-2H-benzo[b]oxazin-2-one has been calculated as 155.19 grams per mole, as determined through standard atomic weight calculations based on current IUPAC atomic mass values. This molecular weight positions the compound within the range typical for small to medium-sized heterocyclic molecules, making it accessible for various synthetic applications and analytical techniques. The relatively modest molecular weight reflects the compact nature of the bicyclic structure and the absence of extensive substitution patterns or large functional groups.
The elemental composition analysis reveals that carbon constitutes approximately 61.9% of the molecular weight, hydrogen accounts for 8.4%, nitrogen contributes 9.0%, and oxygen represents 20.6% of the total molecular mass. This distribution demonstrates the predominance of the carbon framework while highlighting the significant contribution of the oxygen atoms, particularly the carbonyl oxygen that defines the "2-one" functionality. The nitrogen content, while representing a smaller percentage, plays a crucial role in defining the heterocyclic character and potential chemical reactivity of the molecule.
| Element | Count | Atomic Weight (amu) | Total Mass (amu) | Percentage (%) |
|---|---|---|---|---|
| Carbon | 8 | 12.01 | 96.08 | 61.9 |
| Hydrogen | 13 | 1.008 | 13.104 | 8.4 |
| Nitrogen | 1 | 14.007 | 14.007 | 9.0 |
| Oxygen | 2 | 15.999 | 31.998 | 20.6 |
| Total | 24 | - | 155.189 | 100.0 |
The structural formula can be represented through various chemical notation systems, with the SMILES notation recorded as C1CCC2C(C1)NCC(=O)O2, which provides a linear representation of the molecular connectivity. The InChI notation offers a more comprehensive structural description: InChI=1S/C8H13NO2/c10-8-5-9-6-3-1-2-4-7(6)11-8/h6-7,9H,1-5H2, which includes stereochemical information and complete atom connectivity patterns. These standardized representations facilitate computational analysis and database searching while ensuring consistent structural communication across different chemical information systems.
Synonyms and Historical Terminology in Chemical Literature
The chemical literature contains several synonymous names and alternative designations for Octahydro-2H-benzo[b]oxazin-2-one, reflecting the evolution of chemical nomenclature and the various systematic approaches employed by different research groups and chemical suppliers. Among the most commonly encountered synonyms is "2H-1,4-Benzoxazin-2-one, octahydro-", which represents an alternative systematic naming approach that emphasizes the parent benzoxazinone structure before specifying the saturation state. This naming convention demonstrates the flexibility inherent in systematic nomenclature while maintaining chemical accuracy and structural specificity.
Another frequently observed synonym is "3,4,4a,5,6,7,8,8a-octahydrobenzo[b]oxazin-2-one", which provides explicit numbering for each position affected by hydrogenation. This detailed naming approach offers greater precision in describing the exact locations of hydrogen addition, particularly valuable in contexts where stereochemical considerations or specific synthetic pathways require detailed positional information. The inclusion of specific position numbers (4a and 8a) acknowledges the bridgehead positions that are characteristic of fused ring systems and critical for understanding three-dimensional molecular geometry.
Properties
CAS No. |
19180-77-9 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.197 |
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-2-one |
InChI |
InChI=1S/C8H13NO2/c10-8-5-9-6-3-1-2-4-7(6)11-8/h6-7,9H,1-5H2 |
InChI Key |
RSUIWLHVBMPSKB-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)NCC(=O)O2 |
Synonyms |
2H-1,4-Benzoxazin-2-one, octahydro- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Modifications
Key analogues of benzo[b][1,4]oxazin-2-one derivatives include substitutions at the 3-position, halogenation, and variations in ring saturation. Below is a comparative analysis:
Table 1: Structural and Physical Properties of Selected Analogues
Comparative Data on Substituent Effects
Table 2: Impact of Substituents on Melting Points and Reactivity
| Substituent | Melting Point Range (°C) | Key Reactivity |
|---|---|---|
| None (parent compound) | Not reported | Base for hydrogenation/functionalization |
| 4-Methoxy | 200–203 | Enhanced polarity; participates in H-bonding |
| 4-Bromo | 158–160 | Electrophilic substitution (e.g., cross-coupling) |
| 7-Chloro | Discontinued | Bioactivity modulation |
| Arylidene (e.g., phenyl) | 185–186 | Conjugation for photophysical applications |
Q & A
Q. What are the most reliable synthetic routes for preparing Octahydro-2H-benzo[b][1,4]oxazin-2-one and its derivatives?
The synthesis of this compound derivatives typically involves multicomponent reactions and microwave-assisted protocols . For example:
- Copper-catalyzed coupling of benzoxazin-2-ones with indoles yields 3-indolyl derivatives under mild conditions (60°C, THF, 12 h) .
- Microwave-assisted Smiles rearrangement optimizes reaction times (e.g., 3 h) and improves yields (up to 95%) by enhancing reaction efficiency .
- Friedel-Crafts alkylation using Brønsted acids (e.g., FeCl₂·4H₂O) enables the formation of fused heterocycles, with yields >90% under ball-milling conditions .
Key parameters : Solvent choice (e.g., THF, EtOAc), catalyst loading (5–10 mol%), and temperature control (60–100°C) are critical for reproducibility .
Q. How can researchers characterize the structure and purity of this compound derivatives?
Structural confirmation relies on multimodal analytical techniques :
- NMR spectroscopy : H and C NMR data (e.g., δ 7.51 ppm for aromatic protons, δ 152.95 ppm for carbonyl carbons) resolve regiochemistry and substituent effects .
- High-Resolution Mass Spectrometry (HRMS) : Used to verify molecular formulas (e.g., C₁₈H₁₄N₂O₂, [M+H]⁺ calcd. 290.1055) .
- X-ray crystallography : Determines bond lengths/angles (e.g., fused bicyclic systems with dihedral angles <10°) for stereochemical validation .
Purity assessment : TLC (Rf values in hexane/EtOAc systems) and HPLC are standard for monitoring reaction progress .
Q. What are the common reactivity patterns of the oxazine ring in this compound?
The oxazine core exhibits nucleophilic and electrophilic reactivity :
- Nucleophilic attack : The lactam oxygen participates in ring-opening reactions with amines or Grignard reagents, forming secondary amides or ketones .
- Electrophilic substitution : Halogenation (e.g., bromination at C-6) occurs under mild conditions (HBr/AcOH, 25°C) .
- Cycloaddition : The conjugated system engages in Diels-Alder reactions with dienophiles (e.g., maleic anhydride) to yield polycyclic adducts .
Catalytic influence : Lewis acids (e.g., FeCl₃) enhance reaction rates and regioselectivity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to resolve yield-contradictions in fluorinated derivatives?
Fluorinated analogs (e.g., 6,8-difluoro-substituted derivatives) often show yield disparities due to steric and electronic effects :
- Temperature modulation : Lower temperatures (0–5°C) improve selectivity in fluorination steps by reducing side reactions .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance fluorine incorporation efficiency by stabilizing transition states .
- Catalyst screening : Pd/Cu bimetallic systems increase cross-coupling yields (e.g., 80% → 94%) in aryl-fluorine bond formation .
Case study : Microwave-assisted synthesis reduces reaction times from 24 h to 3 h while maintaining yields >90% for dichlorophenyl derivatives .
Q. How do substituent variations (e.g., hydroxymethyl vs. ethyl groups) influence biological activity?
Structure-Activity Relationship (SAR) studies reveal:
- Hydroxymethyl groups : Enhance water solubility and antimicrobial potency (e.g., MIC = 2 µg/mL against E. coli) by facilitating membrane penetration .
- Ethyl groups : Increase metabolic stability (t₁/₂ > 6 h in liver microsomes) via steric shielding of the oxazine ring from oxidative enzymes .
- Halogen substituents : Bromine at C-4 improves anticancer activity (IC₅₀ = 1.8 µM against MCF-7) by strengthening hydrophobic interactions with target proteins .
Methodological tip : Parallel synthesis of analogs (e.g., 2-ethyl vs. 2-methyl derivatives) followed by docking studies identifies critical binding motifs .
Q. What strategies address discrepancies in reported biological mechanisms (e.g., antimicrobial vs. anticancer)?
Contradictions arise from target promiscuity and assay variability :
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm FGFR1 as a primary target for antiproliferative effects (e.g., 70% inhibition at 10 µM) .
- Dose-response profiling : Differentiate on-target (e.g., ROS inhibition at IC₅₀ = 5 µM) from off-target effects (e.g., cytotoxicity at IC₅₀ = 50 µM) .
- Orthogonal assays : Combine enzyme inhibition (e.g., β-lactamase IC₅₀) with whole-cell assays (e.g., bacterial growth curves) to validate mechanisms .
Data reconciliation : Meta-analysis of crystallographic (PDB) and kinetic data (kcat/KM) resolves conflicting reports .
Q. How can computational methods enhance the design of this compound-based inhibitors?
In silico approaches streamline drug discovery:
- Molecular dynamics (MD) : Simulate ligand-protein binding (e.g., with EGFR kinase) to prioritize analogs with ΔG < -10 kcal/mol .
- QSAR modeling : Correlate logP values (1.5–3.5) with antibacterial activity (R² = 0.89) to guide substituent selection .
- ADMET prediction : Tools like SwissADME forecast improved bioavailability (e.g., 85% intestinal absorption) for methoxy-substituted derivatives .
Validation : Synthesize top-ranked candidates (e.g., 4-methoxy analogs) and confirm activity in vitro .
Q. What are the best practices for scaling up laboratory-scale syntheses without compromising purity?
Scale-up challenges include heat transfer and purification bottlenecks:
- Flow chemistry : Continuous reactors maintain temperature control (ΔT < 2°C) for exothermic steps (e.g., nitro group reductions) .
- Green solvents : Switch from DCM to cyclopentyl methyl ether (CPME) to improve safety and facilitate solvent recovery .
- Automated chromatography : Use flash systems with prepacked silica columns to purify >10 g batches (purity >99%) .
Case example : Gram-scale synthesis of cephalandole A achieved 85% yield via CuCl₂-catalyzed coupling in THF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
